molecular formula C9H8ClN3S2 B2911704 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-46-9

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2911704
CAS No.: 873810-46-9
M. Wt: 257.75
InChI Key: HCXHURYLLKFBLZ-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiol (-SH) group at position 2 and a 3-chloro-4-methylphenylamino moiety at position 3. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities, modulated by substituents on the amino and thiol groups .

Properties

IUPAC Name

5-(3-chloro-4-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c1-5-2-3-6(4-7(5)10)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXHURYLLKFBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-chloro-4-methylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death in microorganisms.

Comparison with Similar Compounds

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Compound LogP* Solubility (mg/mL) Stability
5-(4-Nitrophenyl)amino derivative 2.8 0.12 (DMSO) Stable at pH 4–8
5-(Benzylamino)-1,3,4-thiadiazole 3.1 0.09 (Water) Hydrolytically stable
5-[(4-Fluorophenyl)methyl]amino analog 2.5 0.21 (Ethanol) Sensitive to light

*Predicted using Molinspiration.

  • The 3-chloro-4-methylphenyl group in the target compound may increase LogP (~3.0–3.5), favoring membrane permeability but reducing aqueous solubility compared to polar nitro or fluorine substituents.

Computational Studies

Density functional theory (DFT) studies on 5-amino-1,3,4-thiadiazole-2-thiol derivatives revealed:

  • Electron-withdrawing groups (e.g., nitro) lower HOMO-LUMO gaps, enhancing reactivity .

Biological Activity

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a thiadiazole ring, which is known for imparting unique chemical and biological properties. Its molecular formula is C9H8ClN3S2C_9H_8ClN_3S_2 with a molecular weight of 257.76 g/mol .

The biological activity of 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is largely attributed to its structural similarities with other biologically active thiadiazole derivatives. For instance:

  • Inhibition of Enzymes : Similar compounds like tolfenamic acid inhibit enzymes such as pantothenate kinase and prostaglandin-endoperoxide synthase. This inhibition can lead to altered energy metabolism and inflammatory responses.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. In particular:

  • Antibacterial Activity : Compounds with the thiadiazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
Microorganism MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli62.550 (Streptomycin)
Aspergillus nigerModerateNot specified

Antifungal Activity

The compound has also shown promising antifungal properties against strains such as Aspergillus fumigatus and Candida albicans. Its effectiveness against these fungi suggests potential applications in treating fungal infections .

Cytotoxic Effects

Some studies have explored the cytotoxic effects of thiadiazole derivatives on cancer cells. The presence of specific substituents on the phenyl ring can enhance their anticancer activity:

  • Cytotoxicity Studies : Research indicates that compounds containing the thiadiazole scaffold have exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study found that certain derivatives had notable antibacterial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
  • Anticancer Potential : Another research effort demonstrated that compounds derived from the thiadiazole scaffold showed significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology .
  • Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects, further expanding their potential therapeutic applications beyond antimicrobial and anticancer activities .

Q & A

Q. Table 1: Optimization of Reaction Conditions

MethodReagents/ConditionsYield (%)Reference
POCl₃ cyclizationPOCl₃, 90°C, 3h65
Ultrasound-assistedEtOH, ultrasound, room temperature~85
Schiff base condensationEthanol, reflux, 5h70

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Answer:
Structural elucidation relies on:

  • ¹H NMR : Signals for thiol (-SH, δ ~10.04 ppm) and aromatic protons (δ 7.28–7.43 ppm) confirm substituents .
  • FT-IR : S-H stretches (~2550 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate core thiadiazole-thiol motifs .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1]) confirm molecular weight .
  • Elemental analysis : Matches calculated C, H, N, S percentages (e.g., C: 47.35%; S: 31.60%) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsInterpretationReference
¹H NMRδ 10.04 (s, SH), 9.05 (s, CH)Thiol and imine protons
FT-IR2550 cm⁻¹ (S-H)Thiol group presence
MSm/z 305 (M+1)Molecular ion confirmation

Basic: What biological activities have been reported for this compound, and what experimental models were used?

Answer:
Reported activities include:

  • Antidepressant effects : Evaluated via forced swim and tail flick tests in rats; derivatives showed reduced immobility times .
  • Antimicrobial activity : Agar dilution assays against S. aureus and E. coli demonstrated MIC values <50 µg/mL .
  • Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) in HCl showed >90% inhibition efficiency at 10 mM .

Q. Methodology :

Perform geometry optimization using Gaussian09 at B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Dock ligands into protein active sites (e.g., E. coli DNA gyrase) using AutoDock Vina .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions arise from variations in substituents, assay conditions, or models. Resolution strategies include:

  • Comparative SAR analysis : Systematically alter substituents (e.g., electron-withdrawing Cl vs. electron-donating CH₃) and test activity trends .
  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate compound effects .
  • Meta-analysis : Pool data from multiple studies to identify statistically significant trends (e.g., correlation between logP and antimicrobial potency) .

Example : Derivatives with para-chloro substituents showed enhanced antibacterial activity compared to methyl groups, likely due to increased lipophilicity .

Advanced: What methodologies are used to study the corrosion inhibition mechanism of this compound on mild steel?

Answer:

  • Electrochemical techniques : Potentiodynamic polarization and EIS quantify inhibition efficiency and adsorption behavior .
  • Surface analysis : SEM/EDS detects inhibitor film formation on steel surfaces after exposure to acidic media .
  • Theoretical modeling : Molecular dynamics simulate adsorption energies on Fe(110) surfaces to explain inhibition efficiency .

Q. Protocol :

Immerse steel coupons in 1 M HCl with 0.1–10 mM inhibitor for 24h.

Measure polarization resistance (Rp) via EIS; calculate efficiency using:

%IE=Rp(inh)Rp(blank)Rp(inh)×100\%IE = \frac{R_p (\text{inh}) - R_p (\text{blank})}{R_p (\text{inh})} \times 100

Characterize adsorbed layers using XPS to confirm chemisorption via S/Fe binding .

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